3-Chloro-3-ethyl-2,2-dimethylpentane

Lipophilicity Octanol-water partition coefficient Physicochemical property comparison

3-Chloro-3-ethyl-2,2-dimethylpentane (CAS 86661-53-2) is a tertiary alkyl halide with the molecular formula C9H19Cl and a molecular weight of 162.70 g/mol. Its structure features a chlorine atom attached to a highly hindered carbon adjacent to a neopentyl-like tert-butyl group, classifying it as a sterically congested tertiary chloride.

Molecular Formula C9H19Cl
Molecular Weight 162.70 g/mol
CAS No. 86661-53-2
Cat. No. B12640954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-ethyl-2,2-dimethylpentane
CAS86661-53-2
Molecular FormulaC9H19Cl
Molecular Weight162.70 g/mol
Structural Identifiers
SMILESCCC(CC)(C(C)(C)C)Cl
InChIInChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3
InChIKeyVXAAUICUIBQBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3-ethyl-2,2-dimethylpentane (CAS 86661-53-2): Physicochemical Identity and Baseline Profile for Procurement Evaluation


3-Chloro-3-ethyl-2,2-dimethylpentane (CAS 86661-53-2) is a tertiary alkyl halide with the molecular formula C9H19Cl and a molecular weight of 162.70 g/mol [1]. Its structure features a chlorine atom attached to a highly hindered carbon adjacent to a neopentyl-like tert-butyl group, classifying it as a sterically congested tertiary chloride. This structural motif fundamentally dictates its reactivity profile, strongly favoring elimination (E2) pathways over nucleophilic substitution (SN2) due to extreme steric shielding of the electrophilic carbon [2]. Compared to less hindered tertiary alkyl chlorides, this compound serves as a specialized probe for evaluating steric effects in mechanistic studies and as a precursor to defined olefin products via dehydrohalogenation.

Why 3-Chloro-3-ethyl-2,2-dimethylpentane Cannot Be Replaced by Common Tertiary Alkyl Chlorides


Generic substitution among tertiary alkyl chlorides is not feasible because subtle differences in carbon skeleton architecture produce large, non-linear shifts in physicochemical properties, steric hindrance, and reaction regiochemistry. 3-Chloro-3-ethyl-2,2-dimethylpentane exhibits a calculated octanol-water partition coefficient (LogP) approximately 0.76 log units higher than its direct lower homolog 3-chloro-3-ethylpentane, indicating substantially greater lipophilicity that directly impacts solvent partitioning, membrane permeability in biological assays, and chromatographic retention times [1]. Simultaneously, its elimination product distribution under E2 conditions differs fundamentally from analogs like 2-chloro-2,3-dimethylbutane, which produces mixtures of isomeric alkenes, whereas the target compound yields 2,2-dimethyl-1-butene as the sole elimination product due to the enforced regiochemistry imposed by the neopentyl-type substitution pattern . These non-interchangeable properties necessitate compound-specific qualification for any application where lipophilicity or predictable elimination outcomes are required.

Quantitative Differentiation Evidence: Head-to-Head Comparison of 3-Chloro-3-ethyl-2,2-dimethylpentane vs. Structural Analogs


LogP-Driven Lipophilicity Differentiation: 3-Chloro-3-ethyl-2,2-dimethylpentane vs. 3-Chloro-3-ethylpentane

The calculated LogP of 3-chloro-3-ethyl-2,2-dimethylpentane (4.653) is substantially higher than that of its closest lower homolog, 3-chloro-3-ethylpentane (3.896), a difference of +0.757 log units [1][2]. This LogP increment corresponds to a predicted ~5.7-fold greater partitioning into octanol over water, reflecting the lipophilic contribution of the additional gem-dimethyl substitution on the β-carbon. Among a broader panel of tertiary alkyl chlorides, this compound exhibits the highest calculated LogP, exceeding 2-chloro-2,3-dimethylbutane (LogP 3.08–3.25) by approximately 1.4–1.6 log units, consistent with its larger hydrocarbon surface area [3].

Lipophilicity Octanol-water partition coefficient Physicochemical property comparison

Boiling Point Differentiation: Higher Volatility Barrier vs. Lower Tertiary Alkyl Chlorides

3-Chloro-3-ethyl-2,2-dimethylpentane exhibits a boiling point of approximately 172 °C at atmospheric pressure, which is approximately 28.5 °C higher than that of 3-chloro-3-ethylpentane (143.5 °C) and roughly 60 °C higher than 2-chloro-2,3-dimethylbutane (112 °C) [1]. The boiling point elevation relative to structural analogs is consistent with the increase in molecular weight (+28.05 Da vs. 3-chloro-3-ethylpentane; +42.08 Da vs. 2-chloro-2,3-dimethylbutane) and enhanced van der Waals interactions arising from the larger hydrocarbon framework. This boiling point difference permits facile separation of the target compound from lower-boiling analogs or reaction byproducts via fractional distillation under mild vacuum.

Boiling point Volatility Distillation separation

E2 Elimination Regioselectivity: Exclusive Formation of 2,2-Dimethyl-1-butene vs. Mixed Alkene Products

Under standard E2 conditions (high concentration of ethoxide in ethanol), 3-chloro-3-ethyl-2,2-dimethylpentane yields 2,2-dimethyl-1-butene as the exclusive elimination product, a consequence of the enforced anti-periplanar geometry requiring β-hydrogen abstraction exclusively from the ethyl substituent . In contrast, 2-chloro-2,3-dimethylbutane—a tertiary alkyl chloride of similar substitution pattern but lacking the neopentyl constraint—produces a mixture of two regioisomeric alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) under analogous conditions . Similarly, 2-chloro-2-methylbutane predominantly yields the more substituted 2-methyl-2-butene as the major product following Zaitsev's rule, whereas the target compound's product distribution is governed by steric constraint rather than alkene stability [1]. The single-product outcome eliminates the need for isomeric separation when a geometrically pure terminal alkene is desired.

E2 elimination Regioselectivity Alkene product distribution

Molecular Weight and Chromatographic Retention: Discriminative Identity Confirmation

With a molecular weight of 162.70 g/mol, 3-chloro-3-ethyl-2,2-dimethylpentane is readily distinguishable from common tertiary alkyl chloride analogs by mass spectrometry: 3-chloro-3-ethylpentane (134.65 g/mol; Δ = +28.05 Da), 2-chloro-2,3-dimethylbutane (120.62 g/mol; Δ = +42.08 Da), 3-chloro-3-methylpentane (120.62 g/mol; Δ = +42.08 Da), and 2-chloro-2-methylbutane (106.59 g/mol; Δ = +56.11 Da) [1][2][3][4][5]. These mass differences exceed 28 Da in all cases, providing unambiguous differentiation via GC-MS or LC-MS even at trace levels. The characteristic isotopic pattern of chlorine (3:1 ratio of 35Cl/37Cl) further enhances confident identification in complex matrices.

Molecular weight GC-MS LC-MS Identity confirmation

Validated Application Scenarios for 3-Chloro-3-ethyl-2,2-dimethylpentane Based on Quantitative Evidence


Synthesis of 2,2-Dimethyl-1-butene as a Single-Component Olefin Building Block

The exclusive formation of 2,2-dimethyl-1-butene via E2 elimination of 3-chloro-3-ethyl-2,2-dimethylpentane eliminates the need for regioisomeric separation, making it the preferred precursor when isomerically pure terminal olefins are required for downstream hydroboration, epoxidation, or polymerization studies. This contrasts with 2-chloro-2,3-dimethylbutane, which yields a two-component alkene mixture under identical conditions .

Mechanistic Probe for Evaluating Steric Effects in Elimination vs. Substitution Competition

The extreme steric congestion around the electrophilic carbon—arising from the neopentyl-type tert-butyl substituent—renders SN2 substitution kinetically inaccessible, making this compound an ideal substrate for isolating E2 kinetics without competing substitution pathways. This property is leveraged in undergraduate and graduate organic chemistry curricula to demonstrate the interplay between substrate structure and reaction mechanism [1].

Lipophilicity Reference Standard for Chromatographic Method Development

With a calculated LogP of 4.653—the highest among commonly available tertiary alkyl chlorides—3-chloro-3-ethyl-2,2-dimethylpentane serves as a calibration standard for reversed-phase HPLC and GC retention index libraries. Its retention time is predictably and significantly longer than that of 3-chloro-3-ethylpentane (LogP 3.896), providing a wide calibration window for lipophilicity-based separations [2][3].

High-Boiling Reaction Solvent or Entrainer for Azeotropic Distillation

The boiling point of approximately 172 °C positions this compound as a higher-boiling alternative to common tertiary alkyl chlorides such as 2-chloro-2-methylbutane (85–86 °C) or 3-chloro-3-methylpentane (115–116 °C) for reactions requiring elevated temperatures without pressurization. Its inert alkyl chloride functionality and high boiling point make it suitable as a solvent or entrainer in specialized distillation processes where lower-boiling analogs would be lost to the vapor phase .

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